tert-Butyl (4-ethynylpyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (4-ethynylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C12H14N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-ethynylpyridin-3-yl)carbamate typically involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The process typically includes steps such as purification and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-ethynylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may yield amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-ethynylpyridin-3-yl)carbamate is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and catalysts.
Biology: In biology, this compound is used in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical research.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry: In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance applications, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl (4-ethynylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
- tert-Butyl (4-ethynylpyridin-2-yl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl benzyl (4-hydroxybutyl)carbamate
Comparison: While these compounds share a similar core structure, tert-Butyl (4-ethynylpyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring. This uniqueness imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications .
Biological Activity
Tert-butyl (4-ethynylpyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The focus will be on synthesizing data from various studies, highlighting case studies, and presenting relevant findings in tabular format.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O2 with a molecular weight of approximately 218.25 g/mol. The compound features a tert-butyl group attached to a pyridine ring substituted with an ethynyl group at the 4-position, contributing to its unique reactivity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell division.
- Apoptosis Induction : Studies have demonstrated that it promotes apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Metastasis : It has been reported to reduce the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).
Table 1: Summary of Anticancer Effects
Study | Cell Line | Mechanism of Action | Key Findings |
---|---|---|---|
MCF-7 | G1 arrest | 50% inhibition at 100 µM | |
A549 | Apoptosis | Increased caspase-3 activity | |
HeLa | MMP inhibition | Reduced invasion by 40% |
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound against neurodegenerative conditions. In models of Alzheimer's disease, the compound has shown promise in reducing amyloid-beta aggregation and protecting neuronal cells from oxidative stress.
Case Study: Neuroprotection Against Amyloid-beta Toxicity
A recent study evaluated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ). The results indicated:
- Increased Cell Viability : The compound significantly improved cell viability in astrocytes treated with Aβ.
- Reduction in Oxidative Stress Markers : There was a notable decrease in reactive oxygen species (ROS) levels in treated cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : The compound may modulate receptor activity linked to cell survival and apoptosis.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl N-(4-ethynylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) |
InChI Key |
USDSXQHLSQTXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C#C |
Origin of Product |
United States |
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